2-(Thiophen-2-YL)oxazole-5-carbaldehyde
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Overview
Description
2-(Thiophen-2-YL)oxazole-5-carbaldehyde is a heterocyclic compound that contains both thiophene and oxazole rings. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. It is often used as an intermediate in the synthesis of more complex molecules and has applications in materials science, medicinal chemistry, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-2-YL)oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-thiophenylacetic acid with formamide under acidic conditions to form the oxazole ring. Another approach involves the use of 2-thiophenylamine and glyoxylic acid, which undergoes cyclization to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Thiophen-2-YL)oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-(Thiophen-2-YL)oxazole-5-carboxylic acid.
Reduction: 2-(Thiophen-2-YL)oxazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Thiophen-2-YL)oxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-YL)oxazole-5-carbaldehyde is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves the formation of covalent bonds with target molecules, leading to changes in their activity or function .
Comparison with Similar Compounds
2-(Thiophen-2-YL)oxazole-5-carbaldehyde can be compared with other similar compounds, such as:
5-(Thiophen-2-YL)oxazole-2-carbaldehyde: Similar structure but different position of the aldehyde group.
2-(Thiophen-2-YL)isoxazole-5-carbaldehyde: Isoxazole ring instead of oxazole, leading to different reactivity and properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
2-thiophen-2-yl-1,3-oxazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-5-6-4-9-8(11-6)7-2-1-3-12-7/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNJCHIVOXADMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(O2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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